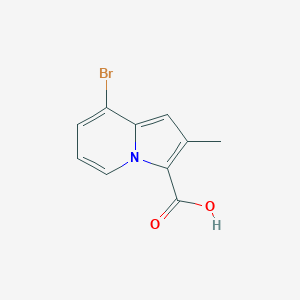
8-Bromo-2-methylindolizine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a carboxylic acid group in its structure makes this compound a versatile compound for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylindolizine-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 2-methylindolizine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The bromination process introduces the bromine atom at the 8-position of the indolizine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rate, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methylindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted indolizine derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
8-Bromo-2-methylindolizine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
8-Bromo-2-methylindolizine-3-carboxylic acid can be compared with other similar compounds, such as:
8-Bromo-2-methylquinoline-3-carboxylic acid: Similar structure but with a quinoline ring instead of an indolizine ring.
7-Bromo-2-methylindolizine-3-carboxylic acid: Bromine atom at the 7-position instead of the 8-position.
8-Bromo-6-methylindolizine-3-carboxylic acid: Methyl group at the 6-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
8-bromo-2-methylindolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-6-5-8-7(11)3-2-4-12(8)9(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
BEXQKHHYPQZICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


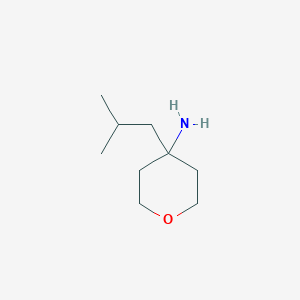

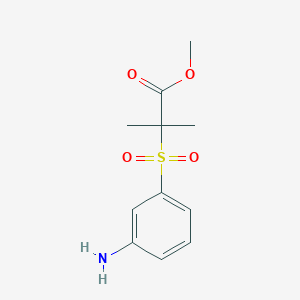
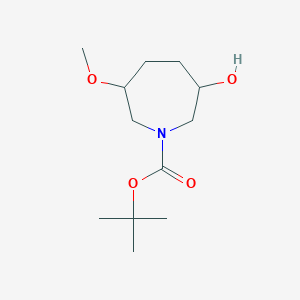

![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)

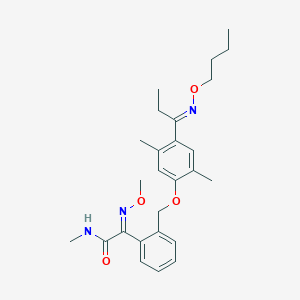
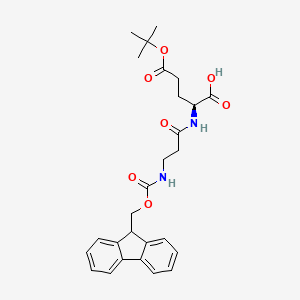

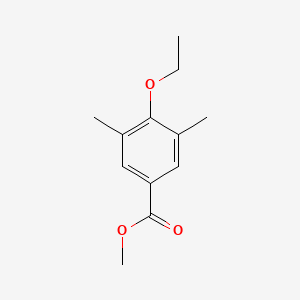
![(2s,5s)-2-Amino-6-[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydrofuran-2-Yl]-5-(Propylamino)hexanoic Acid](/img/structure/B12988325.png)
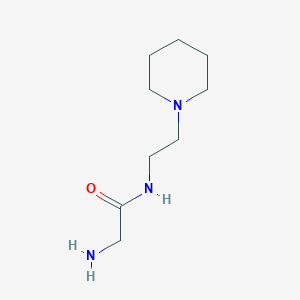
![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)
